Methyl (5-{2-[(4-bromophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxoimidazolidin-1-yl)acetate
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Overview
Description
Methyl (5-{2-[(4-bromophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxoimidazolidin-1-yl)acetate is a complex organic compound that belongs to the class of imidazolidinones. This compound is characterized by the presence of a bromophenyl group, a phenyl group, and a thioxoimidazolidinone ring. It is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (5-{2-[(4-bromophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxoimidazolidin-1-yl)acetate typically involves multi-step organic reactions. One common method involves the reaction of phenylacetic acid methyl ester with bromine to form the bromophenyl derivative. This intermediate is then subjected to further reactions involving amines and other reagents to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as distillation and crystallization are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl (5-{2-[(4-bromophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxoimidazolidin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can introduce various functional groups into the molecule.
Scientific Research Applications
Methyl (5-{2-[(4-bromophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxoimidazolidin-1-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl (5-{2-[(4-bromophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxoimidazolidin-1-yl)acetate involves its interaction with specific molecular targets. The bromophenyl and thioxoimidazolidinone groups are believed to play a key role in its biological activity. These groups can interact with enzymes and receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl (5-{2-[(4-bromophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxoimidazolidin-1-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H18BrN3O4S |
---|---|
Molecular Weight |
476.3 g/mol |
IUPAC Name |
methyl 2-[5-[2-(4-bromoanilino)-2-oxoethyl]-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]acetate |
InChI |
InChI=1S/C20H18BrN3O4S/c1-28-18(26)12-23-16(11-17(25)22-14-9-7-13(21)8-10-14)19(27)24(20(23)29)15-5-3-2-4-6-15/h2-10,16H,11-12H2,1H3,(H,22,25) |
InChI Key |
GZQACMWXDPODBL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C(C(=O)N(C1=S)C2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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